molecular formula C9H14 B6603765 (but-3-yn-2-yl)cyclopentane CAS No. 2137766-66-4

(but-3-yn-2-yl)cyclopentane

Cat. No. B6603765
CAS RN: 2137766-66-4
M. Wt: 122.21 g/mol
InChI Key: FWUYSZWSQDPOFF-UHFFFAOYSA-N
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Description

(But-3-yn-2-yl)cyclopentane, also known as 1-cyclopentyl but-3-yn-2-ol, is an organosilicon compound that is widely used in the synthesis of a variety of molecules. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. This compound has been extensively studied in recent years due to its unique properties and potential applications in various fields.

Scientific Research Applications

(But-3-yn-2-yl)cyclopentane has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of various compounds, such as polymers, pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used as a reagent in a variety of organic reactions, such as the Wittig reaction and the hydroboration-oxidation reaction. In addition, this compound has been used as a catalyst for the synthesis of polymers and as a ligand for transition metal-catalyzed reactions.

Mechanism of Action

The mechanism of action of (but-3-yn-2-yl)cyclopentane is not fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it can accept electrons from other molecules. This allows it to form covalent bonds with other molecules, which can then be used to facilitate various chemical reactions. In addition, the compound can act as a hydrogen-bond donor, which means that it can donate hydrogen atoms to other molecules in order to form hydrogen bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (but-3-yn-2-yl)cyclopentane are not well-understood. However, it is believed that the compound can interact with enzymes and other proteins in the body, which can lead to changes in the activity of these proteins. In addition, the compound has been shown to have antioxidant activity, which means that it can scavenge free radicals and thus protect the body from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using (but-3-yn-2-yl)cyclopentane in laboratory experiments include its availability, low cost, and ease of synthesis. In addition, the compound is stable and has a low toxicity, which makes it safe to handle in the laboratory. However, there are some limitations to using this compound in laboratory experiments. For example, it can be difficult to purify the compound due to its low solubility, and it can react with other compounds in the reaction mixture, which can lead to unwanted side reactions.

Future Directions

There are a number of potential future directions for (but-3-yn-2-yl)cyclopentane. One potential direction is to explore its potential applications in the synthesis of polymers, pharmaceuticals, agrochemicals, and specialty chemicals. In addition, further research could be done to explore its potential as a catalyst for organic reactions and its ability to act as a hydrogen-bond donor. Finally, further research could be done to explore its potential as an antioxidant and its ability to interact with enzymes and other proteins in the body.

Synthesis Methods

The synthesis of (but-3-yn-2-yl)cyclopentane can be achieved by a variety of methods. One of the most common methods is the Wittig reaction, which is a type of organic reaction that involves the formation of a carbon-carbon double bond from a phosphonium salt and an aldehyde or ketone. This reaction can be used to synthesize (but-3-yn-2-yl)cyclopentane from a phosphonium salt, such as triphenylphosphine, and an aldehyde, such as acetaldehyde. Another method is the hydroboration-oxidation reaction, which involves the use of borane and hydrogen peroxide to form an alkene. This reaction can be used to synthesize (but-3-yn-2-yl)cyclopentane from an alkyne, such as propyne.

properties

IUPAC Name

but-3-yn-2-ylcyclopentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14/c1-3-8(2)9-6-4-5-7-9/h1,8-9H,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUYSZWSQDPOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)C1CCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(But-3-yn-2-yl)cyclopentane

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